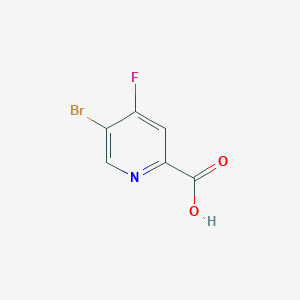

5-Bromo-4-fluoropicolinic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H3BrFNO2 |

|---|---|

Molecular Weight |

220.00 g/mol |

IUPAC Name |

5-bromo-4-fluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C6H3BrFNO2/c7-3-2-9-5(6(10)11)1-4(3)8/h1-2H,(H,10,11) |

InChI Key |

AHZCWQLROSXJID-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)O)Br)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 5 Bromo 4 Fluoropicolinic Acid

Retrosynthetic Disconnections and Strategic Approaches to the Core Structure

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 5-Bromo-4-fluoropicolinic acid, several disconnections can be envisioned. A primary disconnection involves the carboxylic acid group, suggesting a late-stage oxidation of a corresponding methyl or hydroxymethyl group at the 2-position of the pyridine (B92270) ring. Another key disconnection is the introduction of the halogen substituents. The bromo and fluoro groups can be installed through electrophilic or nucleophilic substitution reactions on a pre-formed pyridine ring.

Classical Synthetic Pathways

Classical synthetic methods for preparing this compound typically rely on well-established organic reactions, often in a linear sequence.

Multi-step Linear Syntheses from Simpler Precursors

Multi-step linear syntheses are a common approach in organic chemistry, where a starting material is sequentially modified through a series of chemical reactions to yield the final product. vapourtec.com A plausible linear synthesis for this compound could start from a simple, commercially available pyridine derivative. For instance, starting with a fluorinated pyridine, a bromination reaction could be employed to introduce the bromine atom at the 5-position. Subsequent functionalization at the 2-position, such as lithiation followed by reaction with carbon dioxide, would install the carboxylic acid group.

An alternative linear approach could involve the initial synthesis of a substituted pyridine with a methyl group at the 2-position. This methyl group can then be oxidized in a later step to the carboxylic acid. The sequence of halogenation and oxidation steps is crucial to avoid unwanted side reactions and to achieve the desired regioselectivity.

Table 1: Example of a Multi-step Linear Synthesis Approach

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Bromination | N-Bromosuccinimide (NBS), acid catalyst | 5-Bromo-4-fluoropyridine |

| 2 | Lithiation | n-Butyllithium, -78 °C | 5-Bromo-4-fluoro-2-lithiopyridine |

| 3 | Carboxylation | Carbon dioxide (CO2), then acid workup | This compound |

Convergent Synthesis Strategies for Pyridine Ring Formation

Convergent syntheses involve the separate preparation of different fragments of the target molecule, which are then combined in a later step to form the final product. beilstein-journals.org This approach can be more efficient than linear syntheses, especially for complex molecules. beilstein-journals.org For this compound, a convergent strategy could involve the condensation of a 1,3-dicarbonyl compound with an enamine or a similar nitrogen-containing species to form the pyridine ring. The substituents (bromo and fluoro groups) could be incorporated into one of the starting fragments.

Metal-catalyzed cycloaddition reactions, such as the [2+2+2] cycloaddition of alkynes and nitriles, represent a powerful convergent method for constructing pyridine rings. acsgcipr.org By choosing appropriately substituted starting materials, the desired 5-bromo-4-fluoro substitution pattern can be directly installed during the ring formation step.

Modern and Advanced Synthetic Approaches

Modern synthetic chemistry offers a range of advanced techniques, including catalytic reactions, that can provide more efficient and selective routes to complex molecules like this compound.

Catalytic Reactions in the Synthesis of this compound

Catalytic methods are highly desirable in organic synthesis due to their ability to promote reactions with high efficiency and selectivity, often under mild conditions.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including pyridines. researchgate.net Palladium, copper, and rhodium catalysts are particularly versatile in this regard. For the synthesis of this compound, transition metal-catalyzed cross-coupling reactions can be employed to introduce the bromo and fluoro groups onto a pre-functionalized pyridine ring. For example, a Suzuki or Stille coupling could be used to introduce a substituent that is later converted to the carboxylic acid.

Furthermore, transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of pyridine rings. This approach avoids the need for pre-functionalization, making the synthesis more atom-economical. A rhodium(III)-catalyzed decarboxylative coupling of α,β-unsaturated carboxylic acids with α,β-unsaturated O-pivaloyl oximes can lead to the formation of substituted pyridines. nih.gov While not a direct synthesis of the target molecule, this methodology highlights the potential of modern catalytic approaches for constructing highly substituted pyridine rings.

Decarboxylative cross-coupling reactions of picolinic acids with aryl halides, catalyzed by a combination of copper and palladium, provide an efficient route to 2-arylpyridines. acs.org This type of transformation could be adapted for the synthesis of precursors to this compound.

Organocatalysis in Pyridine Nucleus Construction

The construction of the core pyridine nucleus using organocatalysis represents a powerful, metal-free approach to synthesizing picolinic acid precursors. Organocatalysis often provides mild reaction conditions and excellent control over stereochemistry, which can be advantageous in complex syntheses. While specific examples for this compound are not extensively documented, established organocatalytic methods for pyridine synthesis are highly applicable.

One prominent strategy involves the [4+2] cycloaddition or domino reactions catalyzed by amines or N-heterocyclic carbenes (NHCs). For instance, an enamine-based activation, using a proline derivative as a catalyst, can facilitate the reaction between α,β-unsaturated carbonyl compounds and a suitable nitrogen source to form a dihydropyridine (B1217469) intermediate. This intermediate can then be oxidized to the aromatic pyridine core. The incorporation of fluorine and bromine would likely be achieved either by using pre-functionalized starting materials or through subsequent regioselective halogenation of the formed pyridine ring.

Green Chemistry Principles Applied to this compound Synthesis

The integration of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. This involves the use of safer solvents, reduced energy consumption, and the generation of less waste.

Performing reactions under solvent-free, or neat, conditions is a core principle of green chemistry. This approach reduces solvent waste, simplifies purification, and can often lead to faster reaction times and higher yields. For the synthesis of picolinic acid derivatives, solid-state reactions or reactions in a melt phase can be employed. For example, a solid-supported catalyst could be mixed with the neat starting materials and heated to initiate the reaction, eliminating the need for a bulk solvent.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours or days to mere minutes, and often results in higher product yields and purity. In the context of this compound, microwave heating can be applied to key steps such as cycloaddition, aromatization, or halogenation reactions. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Halogenation Step

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 12 hours | 10 - 20 minutes |

| Temperature | 120 °C (Oil Bath) | 120 °C (Direct Molecular Heating) |

| Typical Yield | 65-75% | 85-95% |

| Energy Input | High and sustained | Low and targeted |

| Byproduct Formation | Moderate | Often reduced |

This table presents illustrative data for a typical halogenation reaction to highlight the potential advantages of microwave-assisted synthesis.

Photochemistry offers unique pathways for the construction of heterocyclic rings. Photochemical reactions, initiated by visible or ultraviolet light, can proceed through excited states that are not accessible via thermal methods, enabling novel transformations. For the synthesis of the picolinic acid core, a potential photochemical route could involve a [2+2] cycloaddition followed by ring-opening and rearrangement, or a photo-induced cyclization of an appropriately designed acyclic precursor. While less common than thermal methods, photochemical strategies hold promise for creating complex substitution patterns under mild conditions.

Flow Chemistry Applications for Continuous Synthesis and Process Optimization

Flow chemistry, or continuous flow processing, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the ability to readily scale up production.

For the synthesis of this compound, a multi-step synthesis could be designed in a continuous flow setup. Each step, such as the initial ring formation, subsequent fluorination, bromination, and finally the oxidation of a methyl or other precursor group to the carboxylic acid, could be performed in a dedicated reactor module. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor allows for the optimization of each step to maximize yield and minimize byproduct formation. This is particularly valuable when handling potentially hazardous reagents or exothermic reactions.

Control of Regioselectivity and Chemoselectivity during Synthesis

Achieving the desired 5-bromo-4-fluoro substitution pattern on the picolinic acid ring is a non-trivial synthetic challenge that hinges on the precise control of regioselectivity. Furthermore, the presence of multiple functional groups necessitates careful management of chemoselectivity.

Regioselectivity: The directing effects of the substituents already on the pyridine ring play a crucial role. The carboxylic acid group at the 2-position is an electron-withdrawing, meta-directing group. However, electrophilic aromatic substitution on a pyridine ring is generally difficult and often requires harsh conditions. A more common strategy involves a

Comparative Analysis of Synthetic Routes: Efficiency, Yield, and Accessibility

A comparative analysis of the two synthetic routes reveals distinct advantages and disadvantages for each, primarily centered on the availability of starting materials, reaction efficiency, and potential yields.

| Feature | Route 1: Bromination of 4-Fluoropicolinic Acid | Route 2: Oxidation of 5-Bromo-4-fluoro-2-methylpyridine |

| Starting Material Accessibility | The key precursor, 4-fluoropicolinic acid, is commercially available, which can simplify the initial steps of the synthesis. | The starting material, 5-bromo-4-fluoro-2-methylpyridine, may require a dedicated synthesis, potentially adding steps and complexity. |

| Reaction Efficiency and Yield | Selective bromination can sometimes lead to the formation of isomeric byproducts, potentially lowering the yield of the desired product. The efficiency is highly dependent on the reaction conditions. | The oxidation of a methyl group to a carboxylic acid is often a high-yielding reaction. The overall efficiency will depend on the successful synthesis of the pre-halogenated starting material. |

| Control of Regioselectivity | The directing effects of the existing fluorine and carboxylic acid groups on the pyridine ring are crucial for achieving selective bromination at the 5-position. Careful optimization of reaction conditions is necessary. | The positions of the halogens are established early in the synthesis, and the final oxidation step is generally not prone to rearrangement, offering good control over the final product's structure. |

Reactivity and Chemoselective Transformations of 5 Bromo 4 Fluoropicolinic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for functionalization, allowing for the creation of various derivatives through established and novel synthetic methods.

The carboxylic acid can be readily converted to its corresponding esters, which often serve as key intermediates in multi-step syntheses. This transformation alters the compound's physical properties, such as solubility and lipophilicity, and modifies its reactivity for subsequent steps.

A common method for esterification involves reacting 5-bromo-4-fluoropicolinic acid with an alcohol in the presence of an acid catalyst or by conversion to an acid chloride followed by reaction with an alcohol. For instance, the synthesis of the methyl ester, methyl 5-bromo-4-fluoropicolinate, can be achieved by reacting the parent acid with methyl chloroformate in the presence of a base like triethylamine (B128534). The ethyl ester derivative, ethyl 5-bromo-4-fluoropicolinate, has also been synthesized; its increased ethyl group size enhances lipophilicity compared to the methyl analogue, which can be advantageous for permeability in biological systems.

Table 1: Examples of Esterification Reactions

| Ester Derivative | Reagent(s) | Base/Catalyst | Typical Solvent |

|---|---|---|---|

| Methyl 5-bromo-4-fluoropicolinate | Methyl Chloroformate | Triethylamine or Pyridine (B92270) | Dichloromethane |

| Ethyl 5-bromo-4-fluoropicolinate | Ethanol | Sulfuric Acid (catalytic) | Ethanol |

| tert-Butyl 5-bromo-4-fluoropicolinate | Di-tert-butyl dicarbonate | DMAP | Tetrahydrofuran |

The formation of amides from this compound is a critical transformation for building molecules with potential biological activity, as the amide bond is a core component of peptides and many pharmaceutical compounds. Direct amidation can be achieved by reacting the carboxylic acid with an amine at high temperatures, often with a catalyst.

Modern synthetic methods utilize coupling agents to facilitate amide bond formation under milder conditions, preserving sensitive functional groups. Common coupling agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used with additives like HOBt (1-hydroxybenzotriazole). An environmentally benign and cost-effective alternative is the use of boric acid as a catalyst, which has proven effective for a wide range of carboxylic acids and amines. orgsyn.org This method is particularly noted for preserving the integrity of stereogenic centers during the reaction. orgsyn.org

Table 2: Common Conditions for Amidation

| Amine | Coupling Agent / Catalyst | Conditions | Product Class |

|---|---|---|---|

| Primary or Secondary Amine | Boric Acid | Toluene, reflux (water removal) | Picolinamide |

| Amino Acid Ester | EDC / HOBt | Room Temperature | Peptide Analogue |

| Hydrazine | N/A (direct condensation) | Ethanol, reflux | Picolinoyl Hydrazide |

The carboxylic acid moiety can be reduced to yield either a primary alcohol or, under more controlled conditions, an aldehyde. The full reduction to the corresponding primary alcohol, (5-bromo-4-fluoropyridin-2-yl)methanol, is typically accomplished using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent or borane (B79455) (BH₃) complexes.

The partial reduction of the carboxylic acid to an aldehyde, 5-bromo-4-fluoropicolinaldehyde, is a more delicate transformation. It often requires the initial conversion of the acid to a more reactive derivative, such as an ester or acid chloride, followed by reduction with a sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) at low temperatures to prevent over-reduction to the alcohol. Conversely, the aldehyde can be oxidized to the parent carboxylic acid using oxidizing agents like potassium permanganate.

Table 3: Reduction Products and Reagents

| Target Product | Starting Material | Key Reagent(s) | Typical Conditions |

|---|---|---|---|

| (5-Bromo-4-fluoropyridin-2-yl)methanol | This compound | LiAlH₄ or BH₃·THF | THF, 0 °C to reflux |

| 5-Bromo-4-fluoropicolinaldehyde | 5-Bromo-4-fluoropicolinate ester | DIBAL-H | Toluene or DCM, -78 °C |

Decarboxylation involves the removal of the carboxylic acid group, yielding 2-bromo-3-fluoropyridine. This reaction is a key step in accessing pyridine cores that are unsubstituted at the 2-position. For picolinic acids, decarboxylation is often facilitated by the "Hammick mechanism," which involves the formation of a zwitterionic intermediate that stabilizes the transition state. cdnsciencepub.comresearchgate.net The reaction is typically performed by heating the acid in a high-boiling point solvent. The presence of both electron-withdrawing and electron-releasing substituents can influence the rate of decarboxylation. cdnsciencepub.comresearchgate.net For related substituted picolinic acids, studies have shown that substituents at the 3-position can accelerate the reaction by interfering with the coplanarity of the carboxyl group and the pyridine ring, which weakens the C-C bond. cdnsciencepub.comresearchgate.net

Reactions Involving the Bromo Substituent at Position 5

The bromine atom at the 5-position is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis. eie.grchemie-brunschwig.ch The bromo substituent of this compound serves as an electrophilic partner in these reactions, readily undergoing oxidative addition to a low-valent transition metal catalyst, typically based on palladium.

The Suzuki-Miyaura coupling is one of the most widely used reactions, involving the coupling of the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. chemie-brunschwig.ch This reaction is valued for its tolerance of a wide variety of functional groups and the relatively low toxicity of the boron-based reagents. chemie-brunschwig.ch For example, a positional isomer, 6-bromo-5-fluoropicolinic acid, has been successfully coupled with boronic acids using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base. whiterose.ac.uk Similar conditions are applicable to this compound for the synthesis of 5-aryl or 5-heteroaryl picolinic acids. Other important cross-coupling reactions include the Heck (with alkenes), Sonogashira (with terminal alkynes), Stille (with organostannanes), and Buchwald-Hartwig amination (with amines). ustc.edu.cn The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity.

Table 4: Representative Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₃PO₄ or Cs₂CO₃ | 5-Aryl-4-fluoropicolinic acid |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | 5-Vinyl-4-fluoropicolinic acid |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | 5-Alkynyl-4-fluoropicolinic acid |

| Buchwald-Hartwig | Amine or Amide | Pd₂(dba)₃ / Xantphos | NaOtBu | 5-Amino-4-fluoropicolinic acid |

Nucleophilic Substitution of Bromine

While palladium-catalyzed reactions are the most common way to functionalize the C-Br bond, direct nucleophilic aromatic substitution (SₙAr) of the bromine atom is also possible, though generally less facile than with the more electronegative fluorine atom. For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups. The pyridine nitrogen and the carboxylic acid group in this compound do provide some activation. However, the fluorine atom at the 4-position is generally a better leaving group in SₙAr reactions than the bromine atom at the 5-position. Therefore, achieving selective substitution of the bromine atom via an SₙAr mechanism would be challenging and likely require carefully optimized conditions or specific nucleophiles.

Lithiation, Grignard Formation, and Subsequent Electrophilic Quenching Reactions

Organometallic intermediates can be formed at the C-Br position, which can then be reacted with various electrophiles.

Grignard Formation: The reaction of this compound with magnesium metal would selectively form a Grignard reagent at the C-Br bond, yielding 5-(magnesiobromo)-4-fluoropicolinic acid. wisc.edumasterorganicchemistry.com This is due to the higher reactivity of the C-Br bond compared to the C-F bond for insertion of magnesium. wisc.edu The resulting Grignard reagent is a potent nucleophile and can react with a wide array of electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new C-C bonds. masterorganicchemistry.comwikipedia.org It is crucial to perform this reaction under anhydrous conditions, as Grignard reagents are also strong bases and will be quenched by protic solvents. masterorganicchemistry.com

Lithiation: Direct deprotonation (lithiation) of the pyridine ring is a common strategy for functionalization. However, in this compound, halogen-metal exchange is a more likely pathway. Using a strong organolithium base like n-butyllithium (n-BuLi) at low temperatures would likely lead to a halogen-metal exchange at the more reactive C-Br bond, forming a 5-lithio-4-fluoropicolinic acid intermediate. This organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups at the C5 position.

Reactions Involving the Fluoro Substituent at Position 4

The fluorine atom at the C-4 position of this compound plays a pivotal role in the molecule's reactivity, primarily through its susceptibility to nucleophilic aromatic substitution and its ability to direct metallation reactions.

The pyridine ring, being electron-deficient, facilitates nucleophilic aromatic substitution (SNAr) reactions, particularly at the 2- and 4-positions. The presence of the electronegative fluorine atom at C-4 further activates this position for nucleophilic attack. This reactivity is a cornerstone of the synthetic utility of this compound and related fluorinated pyridines.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent elimination of the leaving group, in this case, the fluoride (B91410) ion, restores the aromaticity of the ring. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the pyridine ring.

In the context of fluorinated pyridines, the fluorine atom is an excellent leaving group in SNAr reactions. Studies on various fluoropyridine derivatives have demonstrated that nucleophilic substitution of fluorine is a viable method for introducing a range of functionalities. For instance, the reaction of 4-fluoropyridine (B1266222) derivatives with various nucleophiles proceeds to give the corresponding substituted pyridines. researchgate.netmdpi.com The electron-withdrawing nature of the carboxylic acid and the bromine atom in this compound would be expected to further enhance the electrophilicity of the C-4 position, making it highly susceptible to nucleophilic attack.

A study on the synthesis of 3-fluoropyridine-4-carboxylate demonstrated the successful nucleophilic aromatic substitution of a nitro group by a fluoride anion. mdpi.com While this involves the introduction rather than displacement of fluorine, it underscores the feasibility of SNAr reactions on the pyridine nucleus. In a different study, the attempted nucleophilic substitution on 3-bromo-4-nitropyridine (B1272033) with a fluoride source resulted in the displacement of the nitro group at the 4-position, highlighting the high reactivity of this position towards nucleophiles. nih.gov

Table 1: Examples of Nucleophilic Aromatic Substitution on Fluorinated Pyridines

| Starting Material | Nucleophile | Product | Reaction Conditions | Reference |

| Methyl 3-nitropyridine-4-carboxylate | CsF | Methyl 3-fluoropyridine-4-carboxylate | Dry DMSO, reflux | mdpi.com |

| 3-Bromo-4-nitropyridine | TBAF | 3-Bromo-4-fluoropyridine | DMSO, 25°C | nih.gov |

| 2-Nitropyridine | K[¹⁸F]F-K₂₂₂ | 2-[¹⁸F]Fluoropyridine | DMSO, 145°C or microwave | researchgate.net |

| 4-Nitropyridine | K[¹⁸F]F-K₂₂₂ | 4-[¹⁸F]Fluoropyridine | DMSO, 145°C or microwave | researchgate.net |

This table is illustrative and may not directly involve this compound but demonstrates the principle of SNAr on related structures.

Halogen atoms, including fluorine, can act as directing groups in ortho-metalation reactions. researchgate.netnih.gov This process, often employing strong bases like lithium diisopropylamide (LDA), allows for the regioselective deprotonation of the position adjacent to the halogen. researchgate.netnih.govresearchgate.netclockss.orgnih.gov In the case of this compound, the fluorine atom at C-4 could potentially direct metalation to the C-3 position.

The principle of halogen-directed ortho-metalation has been well-established for various halopyridines. researchgate.netresearchgate.net For instance, the regioselective ortho-lithiation of 3-halopyridines with LDA occurs at the C-4 position. researchgate.net Similarly, 2-halopyridines can be selectively lithiated at the C-3 position. nih.govnih.gov This suggests that the fluorine atom in this compound could facilitate the introduction of electrophiles at the C-3 position following a metalation step.

Recent research has highlighted the utility of fluorine as a directing group in the synthesis of complex heterocyclic systems. nih.govresearchgate.netacs.orgljmu.ac.uk In these methodologies, a fluorine substituent directs an initial ortho-lithiation, which is then followed by further transformations. nih.govresearchgate.netacs.orgljmu.ac.uk This strategy has been successfully applied to the synthesis of benzofuropyridines, where a fluorine atom on the pyridine ring serves as both a directing group for metalation and a leaving group in a subsequent intramolecular SNAr reaction. nih.govresearchgate.netacs.orgljmu.ac.uk

While the primary reactivity of fluorine in aromatic systems is as a leaving group in SNAr reactions or as a directing group for metalation, its presence can also lead to unconventional reactivity patterns. The high electronegativity of fluorine can significantly influence the electron distribution within the pyridine ring, affecting its susceptibility to various chemical transformations. beilstein-journals.orgnih.govresearchgate.net

The introduction of fluorine can alter the physical and chemical properties of heterocyclic molecules, including their stability and conformational behavior. beilstein-journals.orgnih.gov In some cases, the presence of fluorine can enable reactions that are not observed in their non-fluorinated counterparts. beilstein-journals.orgnih.gov For example, fluorination has been shown to increase the reactivity of β-lactam derivatives towards enzymatic methanolysis. beilstein-journals.orgnih.gov

Furthermore, the development of novel fluorination and fluoroalkylation methods continues to expand the toolkit for modifying heterocyclic compounds, sometimes leading to unexpected reaction pathways. researchgate.net

Pyridine Ring Functionalization and Transformations

Beyond reactions centered on the fluoro and bromo substituents, the pyridine nucleus of this compound can undergo further functionalization and transformations.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), due to the electron-withdrawing effect of the nitrogen atom. wikipedia.orgdalalinstitute.comresearchgate.net This deactivation is further intensified by the presence of the electron-withdrawing carboxylic acid, bromine, and fluorine substituents in this compound. Therefore, direct EAS reactions on this molecule are expected to be challenging and require harsh conditions. ucalgary.ca

When EAS does occur on pyridine, it typically proceeds at the 3- and 5-positions. wikipedia.org However, for highly deactivated pyridines, electrophilic substitution is often impractical. A common strategy to overcome this low reactivity is to first convert the pyridine to its N-oxide. wikipedia.orgchemtube3d.combhu.ac.in The N-oxide is more reactive towards electrophilic substitution, and the oxygen atom can direct incoming electrophiles to the 2- and 4-positions. wikipedia.orgchemtube3d.combhu.ac.in Subsequent deoxygenation can then yield the substituted pyridine. wikipedia.org

The pyridine ring can undergo both oxidative and reductive transformations.

Oxidative Transformations: Oxidation of the pyridine nitrogen atom leads to the formation of a pyridine N-oxide. wikipedia.orgbhu.ac.inwikipedia.org This transformation is typically achieved using peracids or hydrogen peroxide. wikipedia.orgwikipedia.orggoogle.com The resulting N-oxide exhibits different reactivity compared to the parent pyridine. As mentioned previously, it is more susceptible to electrophilic substitution. wikipedia.orgchemtube3d.combhu.ac.in The N-oxide can also participate in various rearrangement and deoxygenation reactions.

Reductive Transformations: The pyridine ring can be reduced to piperidine (B6355638) or tetrahydropyridine (B1245486) derivatives under various conditions. clockss.orgresearchgate.netsci-hub.seresearchgate.netacs.org Catalytic hydrogenation over metals like platinum, palladium, or rhodium is a common method for the complete reduction of the pyridine ring. researchgate.net Chemical reducing agents such as sodium in boiling alcohol or samarium diiodide can also be employed. clockss.org The choice of reducing agent and reaction conditions can sometimes allow for the partial reduction of the pyridine ring. For example, transfer hydrogenation using formic acid and triethylamine in the presence of a rhodium catalyst has been used for the chemoselective reduction of pyridinium (B92312) salts to tetrahydropyridines and piperidines. researchgate.net Borane-catalyzed reductions have also emerged as an effective method. sci-hub.seacs.org

For this compound, reduction of the pyridine ring would likely require conditions that are compatible with the other functional groups present in the molecule.

N-Oxidation and N-Alkylation Chemistry of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for its functionalization through N-oxidation and N-alkylation reactions. These transformations are crucial for modulating the electronic properties of the pyridine ring and for introducing further diversity in molecular scaffolds.

N-Oxidation

The oxidation of the pyridine nitrogen to an N-oxide is a common strategy to alter the reactivity of the pyridine ring. The resulting N-oxide group is a strong electron-donating group, which can facilitate electrophilic substitution at the C4 position and can also be a leaving group in certain reactions. Common oxidizing agents for the N-oxidation of pyridines include peracids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or Caro's acid. umich.edu The presence of electron-withdrawing groups, such as the bromo and fluoro substituents in this compound, generally makes the pyridine nitrogen less nucleophilic and thus more challenging to oxidize. However, stronger oxidizing agents can overcome this deactivation.

A general representation for the N-oxidation of a substituted picolinic acid is shown below. The reaction typically proceeds by the attack of the pyridine nitrogen on the electrophilic oxygen of the peracid.

General Reaction for N-Oxidation:

While specific studies on the N-oxidation of this compound are not prevalent in the reviewed literature, the N-oxidation of other substituted pyridines is well-documented. umich.edu For instance, the synthesis of pyridine-N-oxide derivatives is a key step in the preparation of some bioactive molecules. mdpi.com

N-Alkylation

N-alkylation of the pyridine nitrogen introduces a positive charge on the ring, which significantly activates the ring towards nucleophilic attack. This strategy is often employed in the synthesis of various heterocyclic compounds. The reaction involves the treatment of the pyridine derivative with an alkylating agent, such as an alkyl halide or a tosylate, in the presence of a base if the pyridine itself is not basic enough or if there are acidic protons in the molecule. d-nb.infoibmpan.pl

For this compound, direct N-alkylation might be complicated by the presence of the acidic carboxylic acid proton. It is often more practical to perform N-alkylation on the corresponding ester, such as methyl 5-bromo-4-fluoropicolinate, to avoid side reactions. nih.gov The N-alkylation of related halopyridines is a known transformation in the synthesis of various biologically active compounds. mdpi.com

| Transformation | Reagents and Conditions | Product Type | General Applicability |

| N-Oxidation | m-CPBA, CH₂Cl₂, rt | Pyridine-N-oxide | Applicable to a wide range of pyridines, though electron-deficient pyridines may require stronger oxidants or harsher conditions. umich.edu |

| N-Alkylation | R-X (X = Br, I, OTs), Solvent (e.g., DMF, CH₃CN), Base (e.g., K₂CO₃) if necessary | N-alkylpyridinium salt | Commonly performed on pyridine esters to avoid complications with the carboxylic acid group. mdpi.comd-nb.info |

Radical-Mediated Functionalization of the Pyridine Core

Radical-mediated reactions offer a powerful alternative for the functionalization of heterocycles, often providing complementary reactivity to traditional ionic pathways. These reactions can proceed under mild conditions and tolerate a wide range of functional groups. sioc.ac.cn

Decarboxylative Radical Reactions

The carboxylic acid group of this compound can be leveraged as a source of a pyridine radical through decarboxylation. Photoredox catalysis has emerged as a particularly mild and efficient method for generating radicals from carboxylic acids. sioc.ac.cnethz.chresearchgate.netnih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can either oxidize the carboxylate to generate a carboxyl radical that rapidly loses CO₂, or reduce the protonated carboxylic acid to achieve the same outcome. sioc.ac.cnusp.brbeilstein-journals.org The resulting 5-bromo-4-fluoropyridin-2-yl radical can then participate in various bond-forming reactions.

General Scheme for Decarboxylative Radical Generation:

This strategy allows for the introduction of a wide range of substituents at the C2 position of the pyridine ring, a position that is often challenging to functionalize through other means, especially in the presence of multiple halogen substituents.

Radical C-H Functionalization

While less common for such an electron-deficient pyridine ring, radical-mediated C-H functionalization could potentially be employed. These reactions typically involve the generation of a radical species that can abstract a hydrogen atom from the pyridine ring, followed by trapping of the resulting pyridyl radical. uzh.ch However, the regioselectivity of such reactions on a polysubstituted pyridine like this compound would be difficult to control.

Functionalization via Radical Addition to the Pyridine Ring

Another radical-mediated approach involves the addition of a radical species to the pyridine ring. This is more feasible for less electron-deficient pyridines. Given the electron-poor nature of the pyridine ring in this compound, it would be more susceptible to attack by nucleophilic radicals.

The field of photoredox catalysis has provided numerous methods for generating a wide array of radicals that could potentially be used to functionalize the pyridine core of this compound, for instance, through the addition of trifluoromethyl or sulfonyl radicals. d-nb.infonih.gov

| Radical Functionalization Approach | Key Features | Potential Application to this compound | Relevant Literature Context |

| Decarboxylative Coupling | Utilizes the carboxylic acid as a radical precursor under photoredox conditions. | Introduction of alkyl, aryl, or other functional groups at the C2 position. | Broadly applicable to various carboxylic acids for C-C and C-heteroatom bond formation. sioc.ac.cnresearchgate.net |

| Radical C-H Functionalization | Direct conversion of a C-H bond to a C-C or C-heteroatom bond. | Challenging due to the electron-deficient nature and multiple substituents leading to poor regioselectivity. | More established for less substituted or electron-rich heterocycles. uzh.ch |

| Radical Addition | Addition of a radical species to the pyridine π-system. | Potentially feasible with nucleophilic radicals. | Photoredox catalysis offers a plethora of methods for generating diverse radical species. d-nb.infonih.gov |

5 Bromo 4 Fluoropicolinic Acid As a Versatile Synthon in Complex Molecule Synthesis

Construction of Highly Substituted Pyridine (B92270) Scaffolds

The synthesis of highly substituted pyridine scaffolds is of great interest in medicinal chemistry and materials science, as these structures are common in a wide range of biologically active compounds and functional materials. 5-Bromo-4-fluoropicolinic acid serves as an excellent starting material for creating such scaffolds through sequential and controlled functionalization of the pyridine ring.

The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. mdpi.comlibretexts.orgwikipedia.org This reaction allows for the formation of a carbon-carbon bond by coupling the pyridine ring with a variety of organoboron reagents. mdpi.com For instance, reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base can introduce a new aryl group at the 5-position. Similarly, other cross-coupling reactions like the Stille, Heck, and Sonogashira couplings could be employed to introduce alkenyl, and alkynyl groups, respectively.

The fluorine atom at the 4-position, being on an electron-deficient ring, is susceptible to nucleophilic aromatic substitution (SNAr). nih.govyoutube.comlibretexts.org This allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at this position. The reaction proceeds through an addition-elimination mechanism, and the rate of reaction is enhanced by the electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group. libretexts.orgyoutube.com

By strategically combining these reactions, a diverse array of highly substituted pyridine derivatives can be synthesized. For example, a Suzuki coupling at the 5-position followed by a nucleophilic aromatic substitution at the 4-position would yield a 4,5-disubstituted picolinic acid. The carboxylic acid group can then be further modified through standard transformations such as amidation or esterification to complete the synthesis of the desired complex pyridine scaffold.

Table 1: Potential Cross-Coupling Reactions for the Functionalization of this compound

| Cross-Coupling Reaction | Reagent | Catalyst System | Potential Product |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, Base | 5-Aryl-4-fluoropicolinic acid |

| Stille | Organostannane | Pd catalyst | 5-Aryl/Alkenyl-4-fluoropicolinic acid |

| Heck | Alkene | Pd catalyst, Base | 5-Alkenyl-4-fluoropicolinic acid |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, Base | 5-Alkynyl-4-fluoropicolinic acid |

Synthesis of Diverse Heterocyclic Ring Systems

The functional handles present in this compound also make it a valuable precursor for the synthesis of more complex heterocyclic systems, including fused, spiro, and bridged architectures.

Fused heterocyclic systems, where two or more rings share a common bond, are prevalent in natural products and pharmaceuticals. This compound can be utilized in domino reactions or sequential cyclization strategies to construct such frameworks. researchgate.net For instance, after functionalization of the 5-position via a cross-coupling reaction, the newly introduced group and the carboxylic acid at the 2-position can undergo an intramolecular cyclization to form a fused bicyclic system.

A hypothetical reaction could involve a Sonogashira coupling to introduce an alkynyl group at the 5-position. The resulting 5-alkynyl-4-fluoropicolinic acid could then undergo an intramolecular cyclization, where a nucleophile attacks the alkyne, leading to the formation of a new ring fused to the pyridine core. The fluorine atom could also participate in intramolecular cyclization reactions, for example, by displacement with a suitably positioned nucleophile within a side chain attached at the 5-position.

The synthesis of spirocycles often involves intramolecular reactions where a side chain attached to the pyridine ring cyclizes back onto one of the ring carbons. For example, a substituent introduced at the 5-position could contain a nucleophilic group that attacks an electrophilic center within another side chain attached to the nitrogen or another position of the pyridine ring, forming a spirocyclic system.

Bridged architectures could potentially be assembled through intramolecular cycloaddition reactions. For example, if a diene functionality is introduced at the 5-position, an intramolecular Diels-Alder reaction could lead to the formation of a bridged bicyclic system.

Elaboration of Novel Chemical Entities and Advanced Intermediates

The reactivity of this compound allows for its elaboration into a wide variety of novel chemical entities and advanced intermediates for drug discovery and agrochemical research. The ability to selectively functionalize the 4- and 5-positions enables the creation of a library of compounds with diverse substitution patterns.

For example, the bromine atom can be converted to other functional groups through lithium-halogen exchange followed by quenching with an electrophile. This would allow for the introduction of a wide range of substituents at the 5-position, further expanding the chemical space accessible from this starting material.

The carboxylic acid group can also be used as a handle for further derivatization. For instance, it can be converted to an acyl chloride, which can then react with a variety of nucleophiles to form amides, esters, and ketones. These derivatives can serve as advanced intermediates for the synthesis of more complex target molecules.

Table 2: Potential Derivatizations of this compound

| Position | Reaction Type | Reagent(s) | Resulting Functional Group |

| 2-COOH | Amidation | Amine, Coupling agent | Amide |

| 2-COOH | Esterification | Alcohol, Acid catalyst | Ester |

| 4-F | Nucleophilic Aromatic Substitution | Amine | Amino |

| 4-F | Nucleophilic Aromatic Substitution | Alcohol/Thiol | Ether/Thioether |

| 5-Br | Suzuki Coupling | Boronic acid, Pd catalyst | Aryl/Alkenyl |

| 5-Br | Lithium-Halogen Exchange | n-BuLi, then Electrophile | Various (e.g., Alkyl, Silyl) |

Integration into Multi-component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. bohrium.comebrary.net These reactions are highly efficient and can generate a great deal of molecular diversity. bohrium.com While specific examples of this compound in MCRs are not well-documented, its functional groups suggest its potential as a component in such reactions.

For instance, the carboxylic acid group could participate in Ugi or Passerini reactions. In a Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form a dipeptide-like scaffold. By using this compound as the carboxylic acid component, a complex scaffold bearing the functionalized pyridine ring could be rapidly assembled.

The bromine and fluorine atoms could also be used to introduce further diversity post-MCR. For example, a complex molecule assembled via an MCR could then undergo a cross-coupling reaction at the bromine position or a nucleophilic substitution at the fluorine position to generate a library of related compounds.

Contributions to Diversity-Oriented Synthesis (DOS) and Target-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate a library of structurally diverse molecules to explore chemical space and identify new biologically active compounds. The multiple reactive sites of this compound make it an ideal starting material for DOS. By applying a variety of reaction conditions and reagents to this single starting material, a wide range of different molecular scaffolds can be produced.

In target-oriented synthesis (TOS), the goal is to synthesize a specific molecule with a known biological target. The functional handles of this compound allow for the precise and controlled introduction of functional groups, which is essential for the synthesis of complex target molecules. For example, if a target molecule contains a substituted pyridine ring, this compound could be a key intermediate in its synthesis.

The ability to perform selective and sequential reactions on the different positions of the pyridine ring allows for a high degree of control over the final structure of the molecule, which is a critical aspect of both DOS and TOS.

Mechanistic Elucidation and Computational Investigations of 5 Bromo 4 Fluoropicolinic Acid Transformations

Determination of Reaction Mechanisms for Key Chemical Processes

The reactivity of 5-Bromo-4-fluoropicolinic acid is primarily dictated by the interplay of the electron-withdrawing carboxylic acid group and the halogen substituents on the pyridine (B92270) ring. The pyridine ring itself is electron-deficient, which influences its susceptibility to different types of reactions.

Key chemical processes involving this compound include nucleophilic aromatic substitution (SNAr), transformations of the carboxylic acid group, and potential cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The presence of both a bromine and a fluorine atom on the electron-deficient pyridine ring makes this compound a prime candidate for SNAr reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of one of the halogen substituents. The position of attack and the leaving group preference are governed by the electronic and steric environment of the substitution sites. Generally, the fluorine atom is a better leaving group than bromine in SNAr reactions due to the high electronegativity of fluorine which polarizes the C-F bond, making the carbon atom more electrophilic and stabilizing the intermediate Meisenheimer complex. However, the relative reactivity can be influenced by the nature of the nucleophile and the reaction conditions.

Carboxylic Acid Transformations: The carboxylic acid group at the 2-position can undergo a variety of standard transformations. These include esterification, amidation, and reduction. The proximity of the carboxylic acid to the nitrogen atom of the pyridine ring can influence its reactivity, potentially through intramolecular catalysis or chelation effects with metal catalysts. For instance, the formation of an acid chloride using reagents like thionyl chloride is a common first step for further derivatization.

Cross-Coupling Reactions: The bromo substituent at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are powerful tools for C-C bond formation and allow for the introduction of a wide range of substituents at this position, further diversifying the molecular scaffold. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity.

Kinetic Studies and Rate Constant Determination of Reactivity Profiles

Kinetic studies are essential for quantitatively understanding the reactivity of this compound and for optimizing reaction conditions. The determination of rate constants for its key transformations provides valuable insights into the reaction mechanisms.

For SNAr reactions, the rate is typically dependent on the concentrations of both the substrate and the nucleophile. The general rate law is expressed as:

Rate = k[this compound][Nucleophile]

The second-order rate constant, k, is a measure of the substrate's reactivity. By comparing the rate constants for the displacement of the bromo- versus the fluoro-substituent with various nucleophiles, the regioselectivity of the substitution can be quantified.

Below is a representative table illustrating hypothetical rate constants for the nucleophilic substitution of this compound with a generic nucleophile, showcasing the expected higher reactivity at the fluorine-substituted position.

| Leaving Group | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Fluorine | Methoxide | Methanol | 50 | 1.5 x 10⁻³ |

| Bromine | Methoxide | Methanol | 50 | 2.8 x 10⁻⁵ |

This is an interactive data table. You can sort and filter the data.

These kinetic data are crucial for predicting reaction outcomes and for designing synthetic routes that selectively target one of the halogen atoms.

Theoretical Chemistry Approaches

Computational chemistry provides a powerful lens through which to examine the transformations of this compound at a molecular level. Theoretical approaches can elucidate electronic structures, map out reaction pathways, and predict selectivities, complementing experimental findings.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations can provide insights into:

Molecular Geometry: Optimization of the molecular geometry to its lowest energy conformation.

Charge Distribution: Calculation of atomic charges to identify electrophilic and nucleophilic sites. The carbon atoms attached to the fluorine and bromine atoms are expected to be highly electrophilic.

Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions. The LUMO is typically localized on the pyridine ring, indicating its susceptibility to nucleophilic attack.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface to visualize regions of positive and negative electrostatic potential, which can predict sites for electrophilic and nucleophilic attack.

A representative table of calculated electronic properties for this compound is shown below.

| Property | Calculated Value |

| HOMO Energy (eV) | -7.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 5.4 |

| Dipole Moment (Debye) | 3.5 |

This is an interactive data table. You can sort and filter the data.

Computational modeling can be employed to map the entire energy profile of a chemical reaction, from reactants to products, including any intermediates and transition states. For the SNAr reaction of this compound, this involves:

Locating Transition States (TS): Identifying the geometry of the highest energy point along the reaction coordinate (the transition state).

Calculating Activation Energies (Ea): Determining the energy barrier that must be overcome for the reaction to proceed. This allows for a theoretical prediction of reaction rates.

Characterizing Intermediates: Investigating the stability of any intermediates, such as the Meisenheimer complex in SNAr reactions.

By comparing the activation energies for nucleophilic attack at the C4 (fluoro) and C5 (bromo) positions, the regioselectivity of the reaction can be rationalized.

Theoretical models are particularly useful for predicting the outcome of reactions where multiple products are possible. For this compound, this includes:

Regioselectivity in SNAr: As discussed, by comparing the activation energies for substitution at the two halogenated positions, the preferred site of attack can be predicted. The lower activation energy will correspond to the major product.

Regioselectivity in C-H Functionalization: While less common for such an electron-poor ring, computational models can predict the most likely site for C-H activation by calculating the relative energies of the intermediates formed upon interaction with a catalyst.

Stereoselectivity: For reactions involving the creation of new stereocenters, for example, in the side chain derived from the carboxylic acid, computational models can predict the preferred stereoisomer by calculating the energies of the diastereomeric transition states.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, including their interactions with solvent molecules and other reactants. For this compound, MD simulations can be used to:

Solvation Effects: Investigate how the solvent shell around the molecule influences its reactivity. The arrangement of solvent molecules can affect the accessibility of reactive sites and stabilize or destabilize transition states.

Conformational Analysis: Explore the different conformations of the molecule and their relative populations. This is particularly relevant for understanding the reactivity of the carboxylic acid group, whose orientation can be influenced by intramolecular hydrogen bonding or interactions with the solvent.

Encounter and Reaction Dynamics: Simulate the approach of a nucleophile to the pyridine ring and the initial steps of the reaction, providing a more dynamic picture of the reaction process than static quantum chemical calculations.

Through the synergistic application of these experimental and computational techniques, a comprehensive understanding of the chemical transformations of this compound can be achieved, paving the way for its rational application in the synthesis of novel and functional molecules.

Establishment of Structure-Reactivity Relationships

The reactivity of this compound is intricately governed by the electronic and steric properties of its substituents and their positions on the pyridine ring. The interplay between the electron-withdrawing nature of the bromine and fluorine atoms, the directing effects of the carboxylic acid group, and the inherent reactivity of the pyridine nucleus establishes a complex structure-reactivity landscape. While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding of its probable reactivity can be extrapolated from established principles of physical organic chemistry and studies on analogous substituted pyridines.

The pyridine ring is inherently electron-deficient compared to benzene (B151609), a consequence of the greater electronegativity of the nitrogen atom. This generally renders the ring less susceptible to electrophilic aromatic substitution and more prone to nucleophilic attack. libretexts.org The substituents on the this compound molecule further modulate this reactivity profile.

Electronic Effects of Substituents:

The positioning of these substituents is also critical. The fluorine atom at the 4-position and the bromine atom at the 5-position will have a pronounced influence on the acidity of the carboxylic acid at the 2-position. The electron-withdrawing nature of these halogens will stabilize the carboxylate anion, thereby increasing the acidity of the picolinic acid. Computational studies on related substituted pyridine carboxylic acids have demonstrated the significant impact of such substituents on the electronic properties and reactivity of the molecule. nih.govnih.gov

Illustrative Data on Substituent Effects:

To quantify the electronic effects of the bromo and fluoro substituents, Hammett constants for similar systems can be considered. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Position | Inductive Effect (σI) | Resonance Effect (σR) | Overall Effect (σp) |

| Fluoro | para | +0.52 | -0.31 | +0.21 |

| Bromo | meta | +0.45 | +0.04 | +0.49 |

| Note: This table presents representative Hammett constant values for fluoro and bromo substituents on a benzene ring, which can be used as an approximation for their effects on a pyridine ring. The actual values for this compound would require specific experimental determination. |

The positive σ values indicate the net electron-withdrawing character of these substituents, which is expected to influence the reactivity of the various sites on the this compound molecule.

Reactivity of the Pyridine Ring:

The electron-deficient nature of the pyridine ring in this compound, exacerbated by the two halogen substituents, makes it a poor candidate for electrophilic aromatic substitution. Any such reaction would likely require harsh conditions and would be directed by the existing substituents. Conversely, the ring is activated towards nucleophilic aromatic substitution. The fluorine atom at the 4-position, being a good leaving group and situated para to the ring nitrogen, is particularly susceptible to displacement by nucleophiles.

Reactivity of the Carboxylic Acid Group:

The carboxylic acid group at the 2-position can undergo typical reactions such as esterification, amidation, and reduction. The acidity of this group, as previously mentioned, is enhanced by the electron-withdrawing halogens. This increased acidity can influence the rates of reactions involving the carboxylate, for example, in decarboxylation reactions or in its role as a nucleophile. The proximity of the carboxylic acid to the ring nitrogen allows for the formation of a stable chelate complex with metal ions, a characteristic property of picolinic acid and its derivatives. wikipedia.org

Steric Effects:

While electronic effects are likely to be the dominant factor in the reactivity of this compound, steric hindrance should also be considered. The bromine atom, being larger than the fluorine atom, may exert some steric influence on reactions occurring at the adjacent 4- and 6-positions. However, given the planar nature of the pyridine ring, significant steric hindrance is not anticipated to be a primary determinant of reactivity for many transformations.

Emerging Trends and Future Research Directions in 5 Bromo 4 Fluoropicolinic Acid Chemistry

Development of Sustainable Synthesis Protocols for 5-Bromo-4-fluoropicolinic Acid and its Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and other fine chemicals. For a molecule like this compound, developing sustainable synthesis protocols is a key area of future research. Current synthetic routes often rely on harsh reaction conditions, stoichiometric reagents, and chlorinated solvents, leading to significant waste generation.

Future research will likely focus on several key areas to address these issues:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction rates, improve yields, and reduce waste in the synthesis of various pyridine (B92270) derivatives. nih.gov Applying microwave irradiation to the synthesis of this compound could lead to more efficient and environmentally friendly processes.

Transition-Metal-Free Reactions: The use of transition metals, while effective, can lead to product contamination and difficulties in purification. Developing transition-metal-free cross-coupling and decarboxylative halogenation reactions for picolinic acids is a promising avenue. rsc.orgrsc.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and process control. The synthesis of this compound and its derivatives could be significantly improved by transitioning from batch to continuous flow processes, potentially leading to higher yields and purity. vcu.edu

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally benign approach. Research into engineered enzymes for the selective halogenation or functionalization of the pyridine ring could provide novel and sustainable routes to this compound.

Table 1: Comparison of Conventional vs. Sustainable Synthesis Methods for Pyridine Derivatives

| Feature | Conventional Methods | Sustainable Methods |

| Energy Source | Thermal heating | Microwave, Sonication |

| Catalysis | Stoichiometric reagents, heavy metals | Catalytic amounts, transition-metal-free, biocatalysis |

| Solvents | Chlorinated and volatile organic solvents | Water, ionic liquids, supercritical fluids |

| Waste Generation | High | Low |

| Reaction Time | Hours to days | Minutes to hours |

| Yield | Variable | Often improved |

Advanced Chemo- and Regioselective Functionalization of Polyhalogenated Pyridines

The presence of two different halogen atoms (bromine and fluorine) and a carboxylic acid group on the pyridine ring of this compound makes chemo- and regioselective functionalization a significant challenge. Developing advanced methods to selectively target one position over the others is crucial for creating a diverse range of derivatives.

Future research in this area will likely explore:

Orthogonal Functionalization: Utilizing the differential reactivity of the C-Br and C-F bonds to perform sequential and selective cross-coupling reactions. For instance, the C-Br bond is generally more reactive in palladium-catalyzed cross-coupling reactions than the C-F bond.

Directed Metalation: The carboxylic acid group can act as a directing group to facilitate ortho-lithiation or other metalation reactions at the C-3 position, allowing for the introduction of a variety of electrophiles.

C-H Functionalization: Direct C-H functionalization is a powerful tool for introducing new substituents without the need for pre-functionalized starting materials. rsc.orgnih.govbeilstein-journals.org Research into selective C-H activation at the C-3 or C-6 positions of the pyridine ring would be highly valuable.

Pyridyne Intermediates: The generation of pyridyne intermediates from polyhalogenated pyridines can lead to the formation of unique and highly substituted pyridine derivatives through nucleophilic addition and cycloaddition reactions. nih.gov

Exploration of Photoredox Catalysis and Electrochemistry in its Transformations

Photoredox catalysis and electrochemistry have emerged as powerful and sustainable tools in organic synthesis, enabling novel transformations under mild reaction conditions. princeton.edu The application of these techniques to this compound chemistry is a promising area for future investigation.

Key research directions include:

Photocatalytic C-H Functionalization: Utilizing visible light and a photocatalyst to activate C-H bonds for alkylation, arylation, or other functionalizations. acs.orgiciq.orgrecercat.catrsc.orgresearchgate.net This approach could provide a direct route to functionalize the pyridine ring without the need for harsh reagents.

Electrochemical Synthesis: Employing electricity to drive redox reactions for the synthesis and functionalization of this compound. researchgate.net This can include electrochemical carboxylation, halogenation, or cross-coupling reactions, often with high selectivity and without the need for chemical oxidants or reductants.

Radical-Mediated Reactions: Both photoredox catalysis and electrochemistry can be used to generate radical intermediates, which can participate in a variety of useful transformations, such as atom transfer radical addition (ATRA) and Minisci-type reactions. nih.gov

Application of Machine Learning and Artificial Intelligence for Reaction Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical synthesis. nih.gov These tools can be applied to the chemistry of this compound to accelerate the discovery of new reactions and optimize existing processes.

Future applications in this area include:

Reaction Outcome Prediction: Using ML models to predict the products and yields of reactions involving this compound under different conditions. neurips.ccacs.orgnips.cc This can help chemists to prioritize experiments and avoid unproductive reaction pathways.

Retrosynthesis Planning: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to complex derivatives of this compound. chemcopilot.comnih.gov

Regioselectivity Prediction: ML models can be trained to predict the regioselectivity of functionalization reactions on the polyhalogenated pyridine ring, guiding the choice of reagents and reaction conditions to achieve the desired isomer. digitellinc.comnih.govrsc.org

Table 2: Impact of AI and Machine Learning on the Chemistry of this compound

| Application Area | Potential Impact |

| Reaction Design | - De novo design of novel reactions and catalysts- Optimization of reaction conditions for improved yield and selectivity |

| Synthesis Planning | - Rapid identification of efficient and cost-effective synthetic routes- Discovery of non-intuitive synthetic pathways |

| Property Prediction | - Prediction of physicochemical and biological properties of derivatives- In silico screening of virtual libraries |

Investigation of Unexplored Reactivity Patterns and Novel Chemical Transformations

The unique electronic and steric properties of this compound suggest that it may exhibit unexplored reactivity patterns. Investigating these novel transformations can lead to the discovery of new synthetic methodologies and the creation of unique molecular architectures.

Potential areas for exploration include:

Dearomatization Reactions: Exploring reactions that disrupt the aromaticity of the pyridine ring to generate three-dimensional structures.

Ring-Opening and Ring-Closing Reactions: Investigating conditions that could lead to the selective cleavage and subsequent reformation of the pyridine ring, providing access to other heterocyclic systems.

Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize this compound as a key building block to rapidly generate complex molecules. researchgate.net

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

Automated synthesis platforms and high-throughput experimentation (HTE) are powerful tools for accelerating the discovery and optimization of new reactions and molecules. The integration of this compound chemistry into these platforms could significantly expedite the development of its derivatives.

Future research in this area will focus on:

Developing robust and reliable reaction conditions that are amenable to automation.

Utilizing robotic systems for the rapid synthesis and purification of libraries of this compound derivatives. researchgate.netyoutube.com

Employing HTE techniques to screen large numbers of catalysts, reagents, and reaction conditions to identify optimal parameters for specific transformations.

Rational Design of Organocatalysts for Specific Transformations

Organocatalysis has emerged as a powerful and sustainable alternative to metal-based catalysis. The rational design of organocatalysts that can selectively interact with this compound could enable a range of novel and asymmetric transformations.

Key research directions include:

Asymmetric Catalysis: Designing chiral organocatalysts that can induce enantioselectivity in reactions involving the functionalization of the pyridine ring or the carboxylic acid group.

Frustrated Lewis Pairs (FLPs): Exploring the use of FLPs to activate C-H bonds or other functionalities on the this compound scaffold.

Photocatalytic Organocatalysis: Combining the principles of organocatalysis and photoredox catalysis to develop new, light-driven transformations. acs.orgiciq.orgrecercat.catresearchgate.net

Conclusion

Summary of Key Research Findings and Scholarly Advances in 5-Bromo-4-fluoropicolinic Acid Chemistry

The scientific literature on this compound presents a curious case of limited in-depth investigation. While its existence is acknowledged in chemical databases and supplier catalogs, extensive scholarly articles detailing its synthesis, reactivity, and applications are notably sparse. This suggests that the compound may be a relatively niche reagent or a synthetic intermediate whose properties and potential have not yet been fully explored by the broader chemical research community.

Initial searches reveal its basic chemical identity, as summarized in the table below.

| Property | Value |

| CAS Number | 1211582-26-1 |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 219.99 g/mol |

Table 1: Physicochemical Properties of this compound

Patent literature offers some clues to its potential utility. While not explicitly detailing the synthesis or reactivity of this compound itself, related structures are mentioned as intermediates in the synthesis of biologically active compounds. This implies a potential, albeit currently underexplored, role in medicinal chemistry or materials science.

Persistent Challenges and Unresolved Questions in its Synthesis and Reactivity

The lack of published, peer-reviewed synthetic routes for this compound is a significant challenge. While commercial suppliers list the compound, the proprietary nature of their synthetic methods means that accessible and scalable laboratory procedures are not publicly documented. This absence of information poses a considerable hurdle for researchers wishing to investigate its chemical properties and potential applications.

Several key questions regarding its synthesis and reactivity remain unanswered:

Optimal Synthetic Pathways: What are the most efficient and high-yielding methods for the preparation of this compound? Challenges may lie in the selective halogenation of the picolinic acid core, particularly in achieving the desired regiochemistry.

Reactivity Profile: The interplay between the bromine and fluorine substituents, the carboxylic acid group, and the pyridine (B92270) nitrogen likely results in a unique reactivity profile. However, without experimental data, the following aspects are purely speculative:

Nucleophilic Aromatic Substitution: The fluorine atom, activated by the electron-withdrawing carboxylic acid and nitrogen atom, could be susceptible to nucleophilic displacement. The position of the bromine atom would influence the regioselectivity of such reactions.

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of a wide range of substituents. The electronic effects of the adjacent fluorine and the picolinic acid moiety on the efficiency of these reactions are unknown.

Decarboxylation and Other Transformations: The conditions under which the carboxylic acid group might undergo decarboxylation or other transformations, and how this is influenced by the halogen substituents, have not been reported.

The following table outlines some of the unresolved questions concerning the chemical behavior of this compound.

| Unresolved Question | Potential Significance |

| Scalable and cost-effective synthesis | Broader availability for research and potential commercial applications. |

| Regioselectivity in nucleophilic substitution | Predictable functionalization of the pyridine ring. |

| Efficiency in various cross-coupling reactions | Versatility as a building block in complex molecule synthesis. |

| Stability under different reaction conditions | Defining the scope of its utility in synthetic transformations. |

Table 2: Unresolved Questions in the Chemistry of this compound

Outlook on the Continued Relevance and Future Trajectory of this compound in Organic Synthesis

Despite the current dearth of dedicated research, the future of this compound in organic synthesis holds potential. Its relevance will largely depend on the willingness of the research community to explore its fundamental chemistry.

The future trajectory of this compound could be influenced by several factors:

Discovery of Novel Bioactivities: Should derivatives of this compound be found to possess significant biological activity, it would undoubtedly spur intensive research into its synthesis and reactivity. The unique combination of substituents could lead to the discovery of novel pharmacophores.

Application in Materials Science: Halogenated aromatic compounds can be precursors to functional materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The specific electronic properties imparted by the bromo-fluoro-picolinic acid scaffold could be of interest in this field.

Development of New Synthetic Methodologies: As new and more powerful synthetic methods are developed, particularly in the realm of C-H activation and late-stage functionalization, this compound may emerge as a valuable substrate for creating diverse molecular architectures.

Q & A

Q. What are the recommended synthetic routes for 5-Bromo-4-fluoropicolinic acid, and how can reaction conditions be optimized?

A robust synthesis begins with selecting halogenation and fluorination agents. For bromination, N-bromosuccinimide (NBS) in DMF at 0–5°C is commonly used, while fluorination may employ Selectfluor® in acetonitrile under reflux. Optimization involves adjusting stoichiometry, temperature, and catalyst (e.g., Pd for cross-coupling steps). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity . Stability testing under varied temperatures and pH (e.g., 4–9) is critical for storage recommendations .

Q. How should researchers characterize this compound to confirm structural integrity?

Combine spectroscopic and chromatographic methods:

- NMR : , , and NMR to verify substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion confirmation.

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm.

Cross-reference data with computational predictions (e.g., DFT for chemical shifts) to resolve ambiguities .

Q. What storage conditions are optimal for this compound to prevent degradation?

Store at 0–6°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Pre-dry storage vials to avoid hydrolysis. Stability tests show decomposition <2% over 6 months under these conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reactivity patterns of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For Suzuki-Miyaura couplings, model the boronic acid intermediate’s orbital interactions with Pd catalysts. Compare activation energies for bromine vs. fluorine substitution to prioritize reaction pathways. Validate predictions with kinetic studies (e.g., monitoring via NMR) .

Q. What strategies resolve contradictions in reported solubility or bioactivity data for halogenated picolinic acids?

- Meta-analysis : Systematically compare datasets using PRISMA guidelines, focusing on solvent polarity (e.g., DMSO vs. water) and assay protocols.

- Controlled Replication : Reproduce studies under standardized conditions (pH 7.4, 25°C) to isolate variables.

- Statistical Modeling : Apply ANOVA to identify outliers or methodological biases in literature .

Q. How can researchers design experiments to probe the environmental impact of this compound degradation byproducts?

- Ecotoxicity Assays : Use Daphnia magna or algae models to assess LC50 values for hydrolysis products.

- Advanced Analytics : LC-MS/MS to track persistent metabolites in simulated wastewater.

- Lifecycle Analysis : Model degradation pathways using software like ECHAM5 to predict long-term ecological risks .

Methodological Frameworks for Research Design

Q. How can the PICOT framework structure a study on this compound’s catalytic applications?

- Population : Heterogeneous catalysts (e.g., Pd/C).

- Intervention : Varying bromine/fluorine ratios in ligand design.

- Comparison : Efficacy vs. non-halogenated analogs.

- Outcome : Turnover frequency (TOF) and selectivity.

- Time : Reaction completion within 24 hours.

This ensures alignment with reproducibility standards .

Q. What ethical considerations apply when handling this compound in occupational settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products